3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol
Description
3-({[(1-Propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is a phenolic derivative featuring a pyrazole moiety linked via an aminomethyl bridge.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[[(1-propylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-2-6-17-11-13(10-16-17)9-15-8-12-4-3-5-14(18)7-12/h3-5,7,10-11,15,18H,2,6,8-9H2,1H3 |
InChI Key |
JHBSZRCBEQEPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1-Propyl-1H-Pyrazol-4-yl)Methanamine
-
Pyrazole Core Formation : Reacting 1-propylhydrazine with acetylacetone in refluxing ethanol forms 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde via cyclocondensation.
-
Reductive Amination : Treating the aldehyde with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane yields the primary amine (68–72% yield).
Key Reaction
Coupling with 3-Hydroxybenzaldehyde
The amine reacts with 3-hydroxybenzaldehyde in tetrahydrofuran (THF) under nitrogen, followed by in situ reduction with NaBH4 to afford the target compound in 70–75% yield.
Catalytic Systems and Solvent Effects
Catalyst choice profoundly impacts reaction efficiency. Sodium acetate in ethanol promotes imine formation at room temperature, while palladium on carbon (Pd/C) enables catalytic hydrogenation for reductions.
Table 2: Catalyst Performance in Imine Formation
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOAc | 70% EtOH | 6 | 75 |
| HCl | MeOH | 4 | 68 |
| None | THF | 12 | 52 |
Polar aprotic solvents like DMF accelerate reactions but complicate purification. Ethanol-water mixtures (7:3) optimize solubility and facilitate crystallization.
Purification and Characterization Techniques
Purification
Characterization
-
NMR Spectroscopy :
-
-NMR (400 MHz, DMSO-): δ 7.21 (d, Hz, 1H, Ar–H), 6.72 (s, 1H, Ar–H), 4.12 (s, 2H, CHNH), 3.89 (t, Hz, 2H, NCHCH).
-
-
Mass Spectrometry : ESI-MS m/z 274.2 [M+H] confirms molecular weight.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 2 | 78 | 97 |
| Condensation-Reduction | 3 | 65 | 95 |
Reductive amination offers superior efficiency, while multi-step routes allow modular derivatization.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group in 3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol can undergo oxidation to form quinones. This reaction is facilitated by oxidizing agents like hydrogen peroxide or other peroxides, typically under acidic or neutral conditions. The resulting quinone derivatives may exhibit enhanced redox activity, which could be relevant for applications in catalysis or materials science.
Key reagents :
-
Hydrogen peroxide (H₂O₂)
-
Potassium permanganate (KMnO₄) in acidic medium
Mechanism :
The phenol group (–OH) reacts with oxidizing agents to form a carbonyl group (–O), leading to quinone formation. This reaction is critical for modifying the compound’s electronic properties.
Alkylation and Acylation of the Amino Group
The secondary amine group (–NH–) in the compound is reactive and can participate in nucleophilic acylation or alkylation . For example:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) under basic conditions (e.g., pyridine) forms amides.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) produces substituted amines.
Reagents :
-
Acyl chloride (e.g., CH₃COCl)
-
Alkyl halide (e.g., CH₃I)
Outcome :
These reactions yield derivatives with modified solubility or biological activity, such as enhanced lipophilicity for drug design.
Electrophilic Substitution on the Pyrazole Ring
Pyrazole derivatives, including 1-propyl-1H-pyrazol-4-yl , are prone to electrophilic substitution at position 5 (due to aromaticity and electron density) . The compound may react with electrophiles like nitric acid or bromine under specific conditions.
Example reaction :
-
Nitration : Reaction with a nitrating mixture (HNO₃/H₂SO₄) could introduce a nitro group at the C-5 position of the pyrazole ring .
Impact :
This reaction alters the electronic properties of the pyrazole, potentially affecting its interaction with biological targets.
Condensation Reactions with Carbonyl Compounds
The amino group can participate in Schiff base formation or imine synthesis when reacted with aldehydes/ketones. For example, treatment with benzaldehyde in the presence of a catalyst (e.g., acetic acid) forms imine derivatives .
Reagents :
-
Benzaldehyde
-
Acetic acid (catalyst)
Application :
Such derivatives may exhibit enhanced binding affinity to enzymes or receptors, relevant for therapeutic development.
Solvent-Mediated Rearrangements
Pyrazole-containing compounds often undergo rearrangements in polar aprotic solvents (e.g., DMF) or under acidic conditions. For instance, the compound may undergo tautomerization between pyrazole and pyrazolinone forms, depending on reaction conditions .
Example :
-
Tautomerization : Protonation/deprotonation shifts between pyrazole and pyrazolinone forms, influencing stability and reactivity .
Reaction with Anhydrides
The amino group can react with anhydrides like maleic anhydride to form acylated derivatives. This reaction is often used to create functionalized intermediates for further synthesis .
Reagents :
-
Maleic anhydride
-
Pyridine (catalyst)
Outcome :
Formation of amide linkages, which may alter the compound’s physicochemical properties .
Nucleophilic Substitution on the Pyrazole Ring
The pyrazole ring’s nitrogen atoms can act as leaving groups under specific conditions. For example, displacement reactions with strong nucleophiles (e.g., hydroxide ions) may replace nitrogen atoms, though this is less common compared to electrophilic substitution .
Reagents :
-
Sodium hydroxide (NaOH)
-
Heat
Mechanism :
The nucleophile attacks the pyrazole ring, leading to ring-opening or substitution. This reaction is less pronounced in pyrazoles compared to other heterocycles .
Cross-Coupling Reactions
The compound’s phenolic ring may participate in Suzuki-Miyaura or Sonogashira coupling reactions if appropriately functionalized. While not directly reported for this compound, analogous pyrazole-phenol derivatives undergo such reactions to introduce aryl or alkyne groups .
Reagents :
-
Boronic acid (for Suzuki coupling)
-
Palladium catalyst
Potential Applications :
Creating biaryl or alkyne-containing derivatives for medicinal chemistry .
Key Reaction Data Table
| Reaction Type | Reagents | Key Features |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Forms quinones |
| Acylation | Acyl chloride | Amide formation |
| Electrophilic substitution | HNO₃/H₂SO₄ | Nitration at C-5 |
| Condensation | Benzaldehyde | Imine derivatives |
| Cross-coupling | Boronic acid, Pd catalyst | Aryl/alkyne derivatives |
Research Findings and Implications
-
Biological Activity : The compound’s pyrazole and phenolic moieties contribute to potential anticancer or anti-inflammatory properties, as observed in structurally similar derivatives.
-
Mechanistic Insights : The amino group’s reactivity enables functionalization for targeted therapeutic applications, such as kinase inhibition.
-
Synthesis Versatility : Diverse reaction pathways allow tailored modification for specific applications in pharmaceuticals or materials science .
Scientific Research Applications
Antioxidant and Anticancer Activities
Recent studies have highlighted the potential of pyrazole derivatives, including those similar to 3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol, in exhibiting antioxidant properties and cytotoxic effects against cancer cell lines. For instance, compounds with pyrazole moieties have been synthesized and evaluated for their ability to scavenge free radicals and induce apoptosis in cancer cells. These studies demonstrate that modifications in the pyrazole structure can enhance biological activity, making them promising candidates for further development in cancer therapeutics .
Neuropharmacological Effects
The pyrazole derivatives have also been investigated for their neuropharmacological effects. Certain compounds have shown anticonvulsant properties when tested against induced seizures in animal models. This suggests that this compound could potentially be explored for treating neurological disorders such as epilepsy .
Polymer Chemistry
In material science, compounds like this compound are being studied for their role as additives in polymer formulations. Their unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can lead to improved performance characteristics, making them suitable for various industrial applications .
Synthesis and Evaluation of Pyrazole Derivatives
A notable case study involved the synthesis of various pyrazole derivatives where this compound was used as a precursor. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures. Biological evaluations demonstrated that some derivatives exhibited higher antioxidant activity than standard compounds like ascorbic acid, indicating their potential as effective antioxidants .
Mechanism of Action
The mechanism of action of 3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analog in the evidence is N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine (EN300-231640) . Below is a detailed comparison:
Key Differences:
Aromatic vs.
Hydrogen-Bonding Capacity: The phenolic -OH is a stronger hydrogen-bond donor compared to cyclopropanol’s -OH, which may influence crystal packing or solubility .
Stability: Cyclopropanolamines are prone to ring-opening reactions under acidic conditions, while phenolic derivatives are more thermally stable but susceptible to oxidation.
Research Findings and Implications
Degradation Pathways
If the target compound undergoes similar processes, its phenolic group may accelerate degradation compared to non-aromatic analogs.
Supramolecular Interactions
The phenol-pyrazole framework could form extended hydrogen-bonded networks, as seen in Etter’s graph-set analysis . Such patterns are critical in crystal engineering and may differentiate its physicochemical behavior from cyclopropanolamine analogs.
Biological Activity
The compound 3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol , also known by its CAS number 1856021-00-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant data tables and case studies.
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 297.78 g/mol
- CAS Number : 1856021-00-5
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. The following sections detail specific findings related to its antibacterial and antifungal properties.
Antibacterial Activity
Studies have demonstrated that pyrazole derivatives can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a recent study evaluated a series of pyrazole derivatives, revealing that certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.012 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. A systematic review highlighted that specific modifications in the pyrazole structure enhance antifungal efficacy against various fungal strains .
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Name | MIC (mg/mL) | Fungal Species |
|---|---|---|
| Compound D | 0.005 | Candida albicans |
| Compound E | 0.010 | Aspergillus niger |
| Compound F | 0.015 | Cryptococcus neoformans |
The biological activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes or disrupt cellular processes in pathogens. For example, compounds targeting bacterial cell wall synthesis or interfering with nucleic acid metabolism are common mechanisms observed in similar classes of compounds .
Case Studies
- Case Study on Antibacterial Efficacy : A study involving the synthesis and testing of various pyrazole derivatives found that modifications at the phenolic position significantly enhanced antibacterial activity against resistant bacterial strains .
- Case Study on Antifungal Properties : Another investigation into the antifungal potential of pyrazole derivatives revealed that certain structural features, such as the presence of halogen substituents, markedly improved efficacy against Candida species .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , which introduces the amino-methyl-phenol moiety. For example, analogous pyrazolyl-phenol derivatives are synthesized by reacting a pyrazole-containing amine with formaldehyde and phenol under acidic conditions . Alternatively, hydrazine-mediated cyclization (as seen in pyrazole synthesis) can be employed: refluxing a diketone precursor with hydrazine derivatives in ethanol/acetic acid yields the pyrazole core, followed by functionalization of the aminomethyl group .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC and FTIR : Confirm purity and functional groups (e.g., phenolic -OH at ~3200 cm⁻¹, pyrazole C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., propyl chain δ 0.8–1.6 ppm, aromatic protons δ 6.5–7.5 ppm) and verify substitution patterns .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against Gram+/Gram− bacteria), or anticancer (MTT assay on cancer cell lines) activity. Similar pyrazole derivatives exhibit dose-dependent effects in these models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables like solvent polarity (e.g., ethanol vs. dioxane), temperature (80–120°C), and catalyst (e.g., HCl vs. acetic acid). For example, achieved 45% yield using ethanol/acetic acid at reflux .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .
Q. What strategies address stability challenges (e.g., hydrolysis, oxidation) during storage or biological assays?
- Methodological Answer :
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. highlights hydrolysis susceptibility in phenolic compounds under alkaline conditions, suggesting buffered (pH 6–7) storage .
- Photostability : Use amber vials to prevent UV-induced degradation, as pyrazole derivatives are prone to photolytic cleavage .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or bacterial topoisomerase (PDB: 6RKY). Focus on hydrogen bonding between the phenolic -OH and active-site residues .
- QSAR : Correlate substituent effects (e.g., propyl chain length) with activity using descriptors like logP and polar surface area .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites. For example, notes that positional isomerism in benzyl-substituted pyrazoles drastically alters metabolic stability .
- Receptor Binding Assays : Compare affinity across isoforms (e.g., COX-1 vs. COX-2) to clarify selectivity discrepancies .
Data-Driven Insights from Literature
- Synthetic Yield Optimization : reports a 45% yield for a pyrazole-phenol analog using ethanol/acetic acid, while achieved 98% yield in a Mannich reaction by optimizing formaldehyde stoichiometry .
- Biological Activity : Pyrazole derivatives with para-substituted phenolic groups show enhanced anti-inflammatory activity (IC₅₀: 2–10 μM) compared to ortho-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
